molecular formula C14H18O2Se B12593618 Benzene, [(4,4-diethoxy-2-butynyl)seleno]- CAS No. 647009-99-2

Benzene, [(4,4-diethoxy-2-butynyl)seleno]-

Katalognummer: B12593618
CAS-Nummer: 647009-99-2
Molekulargewicht: 297.26 g/mol
InChI-Schlüssel: DIWUPALBPPKTGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, [(4,4-diethoxy-2-butynyl)seleno]-: is a chemical compound with the molecular formula C14H18O2Se It is characterized by the presence of a benzene ring substituted with a seleno group and a butynyl chain with diethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(4,4-diethoxy-2-butynyl)seleno]- typically involves the reaction of a seleno compound with a butynyl derivative. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, [(4,4-diethoxy-2-butynyl)seleno]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the seleno group can yield selenoxides, while substitution reactions on the benzene ring can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

Benzene, [(4,4-diethoxy-2-butynyl)seleno]- has several applications in scientific research:

Wirkmechanismus

The mechanism by which Benzene, [(4,4-diethoxy-2-butynyl)seleno]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The seleno group can participate in redox reactions, influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the seleno group in Benzene, [(4,4-diethoxy-2-butynyl)seleno]- imparts unique chemical properties, such as higher reactivity in redox reactions compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring specific redox behavior .

Eigenschaften

CAS-Nummer

647009-99-2

Molekularformel

C14H18O2Se

Molekulargewicht

297.26 g/mol

IUPAC-Name

4,4-diethoxybut-2-ynylselanylbenzene

InChI

InChI=1S/C14H18O2Se/c1-3-15-14(16-4-2)11-8-12-17-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,12H2,1-2H3

InChI-Schlüssel

DIWUPALBPPKTGZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C#CC[Se]C1=CC=CC=C1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.